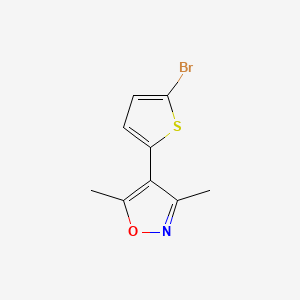

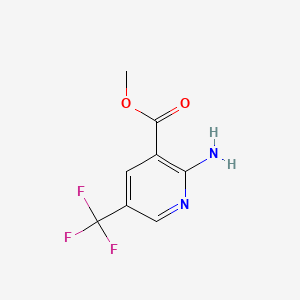

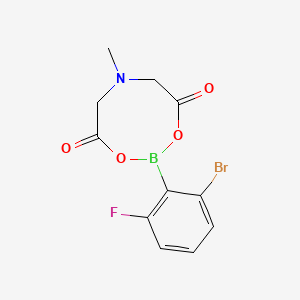

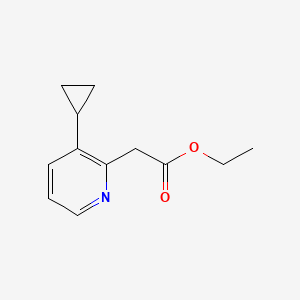

![molecular formula C11H12N2O3 B572657 Ethyl 2-methoxyimidazo[1,2-a]pyridine-3-carboxylate CAS No. 1335050-74-2](/img/structure/B572657.png)

Ethyl 2-methoxyimidazo[1,2-a]pyridine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-methoxyimidazo[1,2-a]pyridine-3-carboxylate is a chemical compound . It is an important intermediate for the synthesis of imidazo[1,2-a]pyridine compounds with an imidazo ring .

Synthesis Analysis

The synthesis of similar compounds involves a multi-step reaction . For instance, 2-Amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides reacted with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine .

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using X-ray structural analysis . The optimized molecular structure obtained through density functional theory (DFT) was found to be consistent with the crystal structure determined by X-ray diffraction .

Chemical Reactions Analysis

The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied . The reaction proceeded with a substitution of a hydrogen atom at the C-3 carbon atom, leading to the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied . For instance, Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate has a molecular weight of 206.2 and is a solid at room temperature .

Applications De Recherche Scientifique

Ethyl 2-methoxyimidazo[1,2-a]pyridine-3-carboxylate has been studied extensively for its potential applications in the synthesis of other compounds. It has been used as a starting material in the synthesis of a variety of heterocyclic compounds, such as 1,2,3-triazoles and 1,2,4-triazoles. It has also been used in the synthesis of novel bioactive compounds, such as flavonoids, coumarins, and pyrrolizidines. In addition, this compound has been used in the synthesis of new drugs, such as anti-cancer agents and anti-inflammatory agents.

Mécanisme D'action

Target of Action

Ethyl 2-methoxyimidazo[1,2-a]pyridine-3-carboxylate is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity . .

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been shown to interact with various biological targets, leading to a range of biological effects .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been shown to affect a variety of biochemical pathways, leading to a broad range of biological effects .

Result of Action

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using Ethyl 2-methoxyimidazo[1,2-a]pyridine-3-carboxylate in lab experiments is its high purity and stability. It is also relatively easy to synthesize and is readily available commercially. However, there are some limitations to using this compound in lab experiments. It is a relatively new compound and its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments. In addition, this compound is a relatively expensive compound and its synthesis can be time consuming.

Orientations Futures

The potential applications of Ethyl 2-methoxyimidazo[1,2-a]pyridine-3-carboxylate are still being explored. Future research should focus on better understanding the mechanism of action of this compound, as well as its biochemical and physiological effects. In addition, further research should be conducted to explore the potential applications of this compound in the synthesis of other compounds and drugs. Finally, further research should be conducted to explore the potential of this compound as a therapeutic agent for various diseases.

Méthodes De Synthèse

Ethyl 2-methoxyimidazo[1,2-a]pyridine-3-carboxylate can be synthesized from 2-methoxyimidazo[1,2-a]pyridine-3-carboxylic acid (MIPC) through a simple two-step process. The first step involves the reaction of MIPC with ethyl chloroformate in the presence of a base such as sodium carbonate or potassium carbonate to form this compound. The second step involves the reaction of the this compound with a base such as sodium carbonate or potassium carbonate to form the desired product. The reaction can be carried out either in an aqueous or an organic solvent, such as dichloromethane or ethyl acetate.

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 2-methoxyimidazo[1,2-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-3-16-11(14)9-10(15-2)12-8-6-4-5-7-13(8)9/h4-7H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKPHGLYHZLMPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2N1C=CC=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.